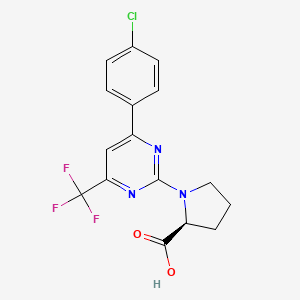![molecular formula C14H21NO B14092568 1-[2-(Dimethylamino)phenyl]cyclohexanol CAS No. 13288-48-7](/img/structure/B14092568.png)
1-[2-(Dimethylamino)phenyl]cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Dimethylamino)phenyl]cyclohexanol is an organic compound with the molecular formula C14H21NO It is a cyclohexanol derivative where the hydroxyl group is substituted at the first position, and a 2-(dimethylamino)phenyl group is attached
Métodos De Preparación
The synthesis of 1-[2-(Dimethylamino)phenyl]cyclohexanol typically involves the following steps:
Grignard Reaction: One common method is the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with cyclohexanone to form the desired product.
Reduction: Another method involves the reduction of the corresponding ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production: Industrial production methods may involve catalytic hydrogenation or other large-scale reduction techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
1-[2-(Dimethylamino)phenyl]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohols or hydrocarbons using reducing agents.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product.
Aplicaciones Científicas De Investigación
1-[2-(Dimethylamino)phenyl]cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacology.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-[2-(Dimethylamino)phenyl]cyclohexanol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to various biological effects.
Pathways Involved: It may influence signaling pathways, metabolic processes, or other cellular mechanisms, depending on its application and context.
Comparación Con Compuestos Similares
1-[2-(Dimethylamino)phenyl]cyclohexanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other cyclohexanol derivatives, such as 1-phenylcyclohexanol and 1-(dimethylamino)cyclohexanol.
Uniqueness: The presence of both the dimethylamino group and the phenyl group in the same molecule gives it distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Número CAS |
13288-48-7 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-15(2)13-9-5-4-8-12(13)14(16)10-6-3-7-11-14/h4-5,8-9,16H,3,6-7,10-11H2,1-2H3 |
Clave InChI |
DFRVSYRQVKFYDX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC=C1C2(CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Hydroxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092488.png)


![2-Benzyl-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092501.png)



![1-(4-Chlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092526.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092536.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B14092550.png)
![(S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B14092562.png)


